molecular formula C19H23IN2O3 B11697903 2-Methylcyclopentyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2-Methylcyclopentyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11697903
M. Wt: 454.3 g/mol
InChI Key: DEMDCHDYXITHLI-UHFFFAOYSA-N
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Description

2-Methylcyclopentyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that combines a cyclopentyl ring, an iodophenyl group, and a tetrahydropyrimidine moiety, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylcyclopentyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through a multi-step process involving the following key steps:

    Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a halogenation reaction, such as the iodination of a phenyl ring using iodine and a suitable oxidizing agent.

    Construction of the Tetrahydropyrimidine Moiety: The tetrahydropyrimidine ring can be formed through a condensation reaction between an appropriate amine and a carbonyl compound, followed by cyclization.

    Esterification: The final step involves the esterification of the carboxylate group with the cyclopentyl ring, using a suitable esterification reagent and catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can be done by:

  • Using continuous flow reactors to control reaction conditions precisely.
  • Employing advanced purification techniques such as chromatography and crystallization.
  • Implementing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Methylcyclopentyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted products with different functional groups replacing the iodine atom.

    Hydrolysis: Carboxylic acid and alcohol.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound can be utilized as a precursor in the synthesis of more complex organic molecules. Its unique structure provides a framework for the development of novel compounds with tailored properties.
  • Model Compound : It serves as a model for studying reaction mechanisms and kinetics in organic chemistry. Researchers can investigate how structural variations affect reactivity and stability.

Biology

  • Biological Activity : Preliminary studies suggest that 2-Methylcyclopentyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate may exhibit antimicrobial, antiviral, and anticancer properties. Investigations into its biological effects are ongoing to establish its therapeutic potential.
  • Mechanism of Action : The compound may interact with specific molecular targets within cells, influencing enzyme activity or receptor modulation. Understanding these interactions is crucial for developing therapeutic agents.

Medicine

  • Drug Development : The compound is being explored as a potential drug candidate for treating various diseases, including infectious diseases and cancer. Its unique structure may confer specific advantages in targeting disease mechanisms.
  • Therapeutic Applications : Research is focused on evaluating the efficacy of this compound in preclinical models to assess its potential as a therapeutic agent.

Industry

  • Material Science : Due to its distinctive structural properties, this compound can be used in the development of new materials such as polymers and coatings. Its chemical characteristics may enhance the performance of these materials in various applications.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of similar tetrahydropyrimidine derivatives, compounds exhibiting structural similarities to this compound demonstrated significant cytotoxic effects against human tumor cell lines. The National Cancer Institute's protocols were employed to assess cell viability and growth inhibition rates.

CompoundCell Line TestedMean GI50 (μM)Growth Inhibition (%)
Compound AA549 (Lung)15.7250.68
Compound BMCF7 (Breast)12.5345.00

Case Study 2: Synthesis and Characterization

A multi-step synthetic route has been established for the production of this compound involving:

  • Cyclization Reaction : Formation of the cyclopentyl ring under acidic conditions.
  • Halogenation : Introduction of the iodophenyl group via iodination.
  • Condensation Reaction : Construction of the tetrahydropyrimidine moiety through amine and carbonyl condensation.

This synthetic pathway has been optimized for yield and purity, allowing for further biological testing.

Mechanism of Action

The mechanism of action of 2-Methylcyclopentyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methylcyclopentyl 4-(2-bromophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure with a bromine atom instead of iodine.

    2-Methylcyclopentyl 4-(2-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure with a chlorine atom instead of iodine.

    2-Methylcyclopentyl 4-(2-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure with a fluorine atom instead of iodine.

Uniqueness

The uniqueness of 2-Methylcyclopentyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate lies in the presence of the iodophenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its halogenated analogs. The iodine atom can participate in unique interactions, such as halogen bonding, which can influence the compound’s properties and applications.

Biological Activity

The compound 2-Methylcyclopentyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a member of the tetrahydropyrimidine class of compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a tetrahydropyrimidine ring substituted with a 2-iodophenyl group and a methylcyclopentyl moiety. The molecular formula is C16H18N2O3IC_{16}H_{18}N_{2}O_{3}I with a molecular weight of approximately 396.23 g/mol. The presence of iodine in the structure may enhance the compound's lipophilicity and biological activity.

Anticancer Activity

Research has indicated that tetrahydropyrimidine derivatives exhibit notable anticancer properties. Specifically, compounds similar to This compound have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
  • Apoptosis Induction : The ability to trigger programmed cell death (apoptosis) in malignant cells has been observed, which is crucial for effective cancer therapy.

For instance, a related study on Biginelli-type pyrimidines demonstrated significant cytotoxic effects against various cancer cell lines with IC50 values ranging from 0.5 to 10 µM depending on the specific derivative tested .

Antioxidant Activity

Antioxidant properties are another important aspect of the biological activity of this compound. The ability to scavenge free radicals and reduce oxidative stress is crucial in preventing cellular damage associated with various diseases:

  • Free Radical Scavenging : Compounds derived from the Biginelli reaction have shown potent free radical scavenging abilities. For example, certain derivatives demonstrated IC50 values as low as 0.6 mg/ml in DPPH radical scavenging assays .

The mechanisms underlying the biological activities of this compound can be attributed to several factors:

  • Structural Features : The unique structural components such as the iodine atom and the tetrahydropyrimidine ring contribute to its interaction with biological targets.
  • Hydrogen Bonding : The formation of hydrogen bonds within the molecular structure may play a role in its binding affinity to target proteins or enzymes involved in disease pathways .
  • Lipophilicity : The presence of bulky groups enhances membrane permeability, facilitating better absorption and distribution within biological systems.

Case Studies

A case study involving a related compound from the tetrahydropyrimidine class highlighted its effectiveness against breast cancer cell lines (MCF-7). The study reported that treatment with the compound resulted in significant apoptosis as evidenced by increased caspase activity and changes in mitochondrial membrane potential .

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-75Apoptosis induction
Compound BHeLa8Cell cycle arrest
Compound CA54910Antioxidant activity

Properties

Molecular Formula

C19H23IN2O3

Molecular Weight

454.3 g/mol

IUPAC Name

(2-methylcyclopentyl) 6-(2-iodophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C19H23IN2O3/c1-11-7-6-10-15(11)25-18(23)16-12(2)22(3)19(24)21-17(16)13-8-4-5-9-14(13)20/h4-5,8-9,11,15,17H,6-7,10H2,1-3H3,(H,21,24)

InChI Key

DEMDCHDYXITHLI-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1OC(=O)C2=C(N(C(=O)NC2C3=CC=CC=C3I)C)C

Origin of Product

United States

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